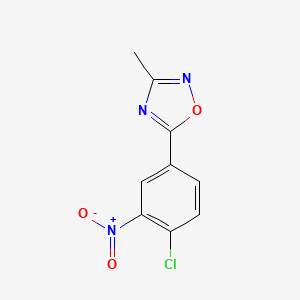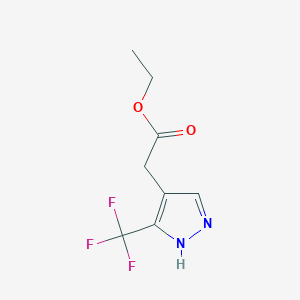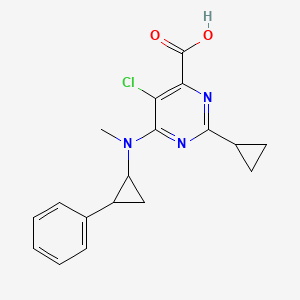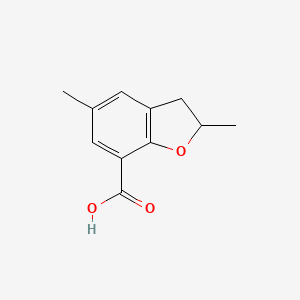![molecular formula C29H22N6OS B11771396 N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives.
Méthodes De Préparation
The synthesis of N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 1,3-diphenylpyrazole-4-carbaldehyde with 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various cellular processes. For example, it may inhibit the activity of specific kinases or receptors, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can be compared with other similar pyrazole derivatives, such as:
Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole moiety.
Rimonabant: An anti-obesity drug with a pyrazole core structure.
Sulfaphenazole: An antibacterial agent with a pyrazole ring.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C29H22N6OS |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H22N6OS/c1-20-25-17-26(37-29(25)35(32-20)24-15-9-4-10-16-24)28(36)31-30-18-22-19-34(23-13-7-3-8-14-23)33-27(22)21-11-5-2-6-12-21/h2-19H,1H3,(H,31,36)/b30-18- |
Clé InChI |
AYHJJNZHKYWRNR-YKQZZPSBSA-N |
SMILES isomérique |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


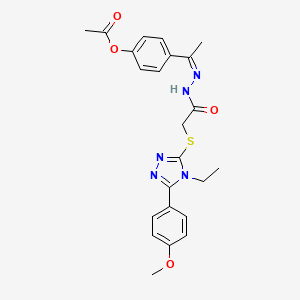
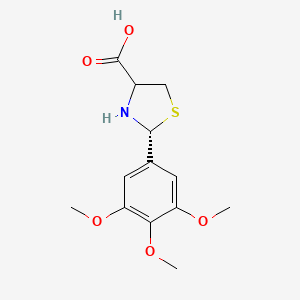

![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
